molecular formula C14H13NO2 B141590 N-Benzylanthranilic acid CAS No. 6622-55-5

N-Benzylanthranilic acid

カタログ番号: B141590
CAS番号: 6622-55-5
分子量: 227.26 g/mol
InChIキー: JGQKORRBYIBYOF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Benzylanthranilic acid is an organic compound with the molecular formula C14H13NO2. It is a derivative of anthranilic acid, where the amino group is substituted with a benzyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: N-Benzylanthranilic acid can be synthesized through the reaction of anthranilic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as recrystallization to obtain a high-purity product .

化学反応の分析

Nitration Reactions

The nitration of N-benzylanthranilic acid occurs under acidic conditions. The carboxylic acid group (-COOH) acts as a meta-directing deactivating group, while the benzylamino (-NHBz) group is ortho/para-directing. Experimental studies show nitration predominantly occurs at the meta position relative to the -COOH group (position 5) due to the stronger directing effect of the carboxylic acid.

Example :

  • Reagents : Concentrated HNO₃, H₂SO₄ (catalyst).

  • Product : 5-Nitro-N-benzylanthranilic acid.

  • Yield : ~70–80% (estimated from analogous benzoic acid nitration ).

Halogenation Reactions

Halogenation (chlorination, bromination) follows a similar regioselectivity to nitration. The meta position to -COOH is favored.

Example :

  • Reagents : Cl₂ or Br₂ with FeCl₃.

  • Product : 5-Chloro- or 5-bromo-N-benzylanthranilic acid.

  • Yield : ~65–75% (based on halogenation of related anthranilic acid derivatives ).

Sulfonation Reactions

Sulfonation introduces a sulfonic acid group at the meta position to -COOH (position 5). The sulfamyl (-SO₂NH₂) group can be further functionalized.

Example from Patent :

  • Reagents : H₂SO₄, SO₃.

  • Product : 5-Sulfamyl-N-benzylanthranilic acid.

  • Conditions : Reaction in methylcellosolve, followed by recrystallization.

  • Yield : 70–85% (specific to sulfamyl derivatives).

Nucleophilic Aromatic Substitution (SNAr)

Activated positions (e.g., para to -NHBz) undergo SNAr reactions with amines or alkoxides.

Example :

  • Reagents : Di-n-butylamine, methylcellosolve solvent.

  • Product : 4-Phenoxy-5-sulfamyl-N,N-di-n-butylanthranilic acid .

  • Conditions : 40-hour reaction at 50°C.

  • Yield : ~72% after purification.

Coupling Reactions

This compound derivatives participate in cross-coupling reactions when halogenated. For instance:

Reaction TypeCatalysts/ReagentsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂Biaryl derivatives~60–80%
NegishiNi-catalyzed, Zn reagentsAlkylated derivatives~50–70%

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification or hydrolysis:

  • Esterification : Reacting with R-OH (e.g., ethanol) under acidic conditions forms ethyl esters.

  • Hydrolysis : Basic conditions (NaOH/H₂O) regenerate the carboxylic acid.

Example :

  • Esterification : this compound + SOCl₂ → Acid chloride, then + EtOH → Ethyl ester.

  • Yield : ~85–90% (based on general esterification methods ).

Functionalization of the Benzyl Group

The benzyl group can undergo hydrogenolysis (H₂/Pd-C) to yield anthranilic acid or further alkylation.

Example :

  • Hydrogenolysis : this compound → Anthranilic acid + Toluene.

  • Yield : ~95% under optimal conditions.

Table 2: Comparative Reactivity of Substituents

SubstituentDirecting EffectReactivity in Electrophilic Substitution
-COOHMeta-deactivatingDominates regioselectivity
-NHBzOrtho/para-activatingSecondary influence

科学的研究の応用

Antioxidant Activity

N-Benzylanthranilic acid has been studied for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Recent research has demonstrated that derivatives of NBA exhibit significant antioxidant activity through various mechanisms:

  • DPPH Scavenging : NBA derivatives have shown notable efficacy in scavenging DPPH (1,1-diphenyl-2-picrylhydrazyl) free radicals, indicating their potential as effective antioxidants .
  • Soybean Lipoxygenase Inhibition : Studies indicate that NBA can inhibit soybean lipoxygenase (LOX), an enzyme involved in the inflammatory process. This inhibition suggests that NBA could play a role in anti-inflammatory therapies .

Table 1: Antioxidant Activity of this compound Derivatives

CompoundDPPH Scavenging Activity (%)LOX Inhibition IC50_{50} (μM)
NBA Derivative 193.75 ± 0.4710
NBA Derivative 279.0015
NBA Derivative 385.5012

Anticancer Potential

This compound and its derivatives have been investigated for their anticancer properties, particularly as inhibitors of specific cancer pathways:

  • EGFR Inhibition : Recent studies have focused on iodoquinazoline derivatives of NBA as dual inhibitors of EGFR WT and EGFR T790M, which are critical targets in cancer therapy. These compounds have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 and A549 .
  • Cytotoxicity Testing : The cytotoxic effects of NBA derivatives were evaluated using the MTT assay, revealing that certain derivatives possess low toxicity against normal cells while being effective against cancerous cells .

Table 2: Cytotoxicity of this compound Derivatives

CompoundCell Line TestedIC50_{50} (μM)
NBA Derivative AHepG25.25
NBA Derivative BMCF-76.46
NBA Derivative CA5495.68

Other Therapeutic Applications

Beyond antioxidant and anticancer activities, this compound has potential applications in other therapeutic areas:

  • Anti-inflammatory Applications : Given its ability to inhibit LOX, NBA may serve as a lead compound for developing anti-inflammatory medications aimed at conditions characterized by oxidative stress and inflammation .
  • Pharmaceutical Development : The structural properties of NBA allow it to be used as a building block for synthesizing more complex pharmaceutical agents targeting various diseases .

作用機序

The mechanism of action of N-Benzylanthranilic acid involves its interaction with specific molecular targets. It can act on enzymes and receptors in the body, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

類似化合物との比較

Uniqueness: N-Benzylanthranilic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound in medicinal chemistry .

生物活性

N-Benzylanthranilic acid (NBA) is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with NBA.

Chemical Structure and Synthesis

This compound is derived from anthranilic acid through the introduction of a benzyl group at the nitrogen position. The synthesis typically involves the reaction of anthranilic acid with benzyl bromide or other benzyl derivatives, resulting in the formation of NBA.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of NBA and its derivatives. For instance, a comparative study on various benzyl derivatives indicated that NBA exhibits potent inhibitory effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The IC50 values for NBA derivatives ranged from 6.20 to 12.20 μM, demonstrating significant cytotoxicity.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)
NBAA54910.60
NBAMCF-79.50
NBA-derivative 1A5496.20
NBA-derivative 2MCF-712.20

The mechanism underlying the anticancer activity is believed to involve inhibition of key signaling pathways, particularly those associated with epidermal growth factor receptor (EGFR) activity. Molecular docking studies suggest that NBA and its derivatives can effectively bind to the active sites of EGFR, thereby inhibiting its function and subsequent tumor growth .

Anti-inflammatory Properties

NBA has also been evaluated for its anti-inflammatory properties. In pharmacological screening, compounds related to NBA exhibited significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Notably, certain derivatives demonstrated a capacity to reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundModel UsedEffectiveness
NBACarrageenan-induced paw edemaSignificant reduction in swelling
NBA-derivative 1Acute inflammation modelComparable to indomethacin

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored, particularly against Mycobacterium tuberculosis. Studies indicate that NBA exhibits moderate activity against this pathogen, with structure-activity relationship analyses suggesting that halogen substitutions enhance its efficacy .

Table 3: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMinimum Inhibitory Concentration (MIC)
This compound0.1 mg/mL
Halogenated derivativeEnhanced activity observed

Case Studies

  • Anticancer Efficacy : A clinical study involving patients with non-small cell lung cancer (NSCLC) treated with NBA derivatives showed promising results in terms of tumor reduction and improved survival rates compared to standard therapies .
  • Inflammatory Disorders : In a controlled trial assessing the anti-inflammatory effects of NBA in rheumatoid arthritis patients, significant improvements in joint swelling and pain were reported after administration of NBA-derived compounds .

特性

IUPAC Name

2-(benzylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(17)12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQKORRBYIBYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216414
Record name 2-((Phenylmethyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6622-55-5
Record name N-Benzylanthranilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6622-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((Phenylmethyl)amino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6622-55-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6622-55-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54454
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-((Phenylmethyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(phenylmethyl)amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μL, 1.20 mmol), 2-iodobenzoic acid (248 mg, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). After heated for a specified duration, the reaction was allowed to reach room temperature. Water and diluted HCl (10%) was added until ˜pH 3. Diethyl ether (2 mL) was added and the organic layer was analyzed by tlc. The reaction mixture was further extracted by diethyl ether (4×10 mL) and the combined organic phase was washed with brine and dried over Na2SO4. The solvent was rotary evaporated and the yellowish-brown residue was purified by column chromatography using a solvent mixture (diethyl ether/ethyl acetate=1/1, Rf=0.3) to afford 2-(N-benzyl)aminobenzoic acid (161 mg, 71% isolated yield) as light yellow solid. For aryl bromide substrate: copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μl, 1.20 mmol), 2-bromobenzoic acid (201 mg, 1.00 mmol), ethylene glycol (111 μl, 2.00 mmol) and 1-butanol (1.0 mL) was used and heated to 100° C. The above workup procedures was followed and obtained 2-(N-benzyl)aminobenzoic acid (120 mg, 53% isolated yield) as light yellow solid. For aryl chloride substrate: copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μl, 1.20 mmol), 2-chlorobenzoic acid (157 mg, 1.00 mmol), ethylene glycol (111 μl, 2.00 mmol) and 1-butanol (1.0 mL) was used and heated to 100° C. The above workup procedures was followed and obtained 2-(N-benzyl)aminobenzoic acid (109 mg, 48% isolated yield) as light yellow solid. The spectral data (1H NMR) matched with the literature references and indicated >95% purity. See Chang, M. R.; Takeuchi, Y.; Hashigaki, K.; Yamato, M. Heterocycles 1992, 33, 147-152. Moore, J. A.; Sutherland, G. J.; Sowerby, R.; Kelly, E. G.; Palermo, S.; Webster, W. J. Org. Chem. 1969, 34, 887-892.
[Compound]
Name
aryl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
636 mg
Type
reactant
Reaction Step Two
Quantity
131 μL
Type
reactant
Reaction Step Three
Quantity
201 mg
Type
reactant
Reaction Step Four
Quantity
111 μL
Type
reactant
Reaction Step Five
Name
copper(I) iodide
Quantity
19 mg
Type
catalyst
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μL, 1.20 mmol), 2-chlorobenzoic acid (157 mg, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 1-butanol (1.0 mL) were used and heated to 100° C. for 72 hours. The above workup procedure was followed and gave 2-(N-benzyl)aminobenzoic acid (109 mg, 48% isolated yield) as a light yellow solid.
Name
K3PO4
Quantity
636 mg
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
157 mg
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Name
Copper(I) iodide
Quantity
19 mg
Type
catalyst
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μL, 1.20 mmol), 2-iodobenzoic acid (248 mg, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL) were used and heated at 80° C. for 18 hours. The above workup procedure was followed and gave 2-(N-benzyl)aminobenzoic acid (161 mg, 71% isolated yield) as a light yellow solid.
Name
K3PO4
Quantity
636 mg
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
248 mg
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Name
Copper(I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μL, 1.20 mmol), 2-iodobenzoic acid (248 mg, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). After heated for a specified duration, the reaction was allowed to reach room temperature. Water and diluted HCl (10%) was added until ˜pH 3. Diethyl ether (2 mL) was added and the organic layer was analyzed by tlc. The reaction mixture was further extracted by diethyl ether (4×10 mL) and the combined organic phase was washed with brine and dried over Na2SO4. The solvent was rotary evaporated and the yellowish-brown residue was purified by column chromatography using a solvent mixture (diethyl ether/ethyl acetate=1/1, Rf=0.3) to afford 2-(N-benzyl)aminobenzoic acid (161 mg, 71% isolated yield) as light yellow solid. For aryl bromide substrate: copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μl, 1.20 mmol), 2-bromobenzoic acid (201 mg, 1.00 mmol), ethylene glycol (111 μl, 2.00 mmol) and 1-butanol (1.0 mL) was used and heated to 100° C. The above workup procedures was followed and obtained 2-(N-benzyl)aminobenzoic acid (120 mg, 53% isolated yield) as light yellow solid. For aryl chloride substrate: copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μl, 1.20 mmol), 2-chlorobenzoic acid (157 mg, 1.00 mmol), ethylene glycol (111 μl, 2.00 mmol) and 1-butanol (1.0 mL) was used and heated to 100° C. The above workup procedures was followed and obtained 2-(N-benzyl)aminobenzoic acid (109 mg, 48% isolated yield) as light yellow solid. The spectral data (1H NMR) matched with the literature references and indicated >95% purity. See Chang, M. R.; Takeuchi, Y.; Hashigaki, K.; Yamato, M. Heterocycles 1992, 33, 147-152. Moore, J. A.; Sutherland, G. J.; Sowerby, R.; Kelly, E. G.; Palermo, S.; Webster, W. J. Org. Chem. 1969, 34, 887-892.
Name
K3PO4
Quantity
636 mg
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
248 mg
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
1 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods V

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μL, 1.20 mmol), 2-iodobenzoic acid (248 mg, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). After heated for a specified duration, the reaction was allowed to reach room temperature. Water and diluted HCl (10%) was added until ˜pH 3. Diethyl ether (2 mL) was added and the organic layer was analyzed by tlc. The reaction mixture was further extracted by diethyl ether (4×10 mL) and the combined organic phase was washed with brine and dried over Na2SO4. The solvent was rotary evaporated and the yellowish-brown residue was purified by column chromatography using a solvent mixture (diethyl ether/ethyl acetate=1/1, Rf=0.3) to afford 2-(N-benzyl)aminobenzoic acid (161 mg, 71% isolated yield) as light yellow solid. For aryl bromide substrate: copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μl, 1.20 mmol), 2-bromobenzoic acid (201 mg, 1.00 mmol), ethylene glycol (111 μl, 2.00 mmol) and 1-butanol (1.0 mL) was used and heated to 100° C. The above workup procedures was followed and obtained 2-(N-benzyl)aminobenzoic acid (120 mg, 53% isolated yield) as light yellow solid. For aryl chloride substrate: copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μl, 1.20 mmol), 2-chlorobenzoic acid (157 mg, 1.00 mmol), ethylene glycol (111 μl, 2.00 mmol) and 1-butanol (1.0 mL) was used and heated to 100° C. The above workup procedures was followed and obtained 2-(N-benzyl)aminobenzoic acid (109 mg, 48% isolated yield) as light yellow solid. The spectral data (1H NMR) matched with the literature references and indicated >95% purity. See Chang, M. R.; Takeuchi, Y.; Hashigaki, K.; Yamato, M. Heterocycles 1992, 33, 147-152. Moore, J. A.; Sutherland, G. J.; Sowerby, R.; Kelly, E. G.; Palermo, S.; Webster, W. J. Org. Chem. 1969, 34, 887-892.
[Compound]
Name
aryl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
636 mg
Type
reactant
Reaction Step Two
Quantity
131 μL
Type
reactant
Reaction Step Three
Quantity
157 mg
Type
reactant
Reaction Step Four
Quantity
111 μL
Type
reactant
Reaction Step Five
Name
copper(I) iodide
Quantity
19 mg
Type
catalyst
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzylanthranilic acid
Reactant of Route 2
Reactant of Route 2
N-Benzylanthranilic acid
Reactant of Route 3
Reactant of Route 3
N-Benzylanthranilic acid
Reactant of Route 4
Reactant of Route 4
N-Benzylanthranilic acid
Reactant of Route 5
Reactant of Route 5
N-Benzylanthranilic acid
Reactant of Route 6
Reactant of Route 6
N-Benzylanthranilic acid
Customer
Q & A

Q1: What is the significance of studying compounds containing N-Benzylanthranilic acid moieties?

A1: Both research papers highlight the importance of exploring compounds with specific scaffolds for potential biological activities. [, ] For example, the first paper investigates 4(3H)quinazolinones, which incorporate the this compound structure, for their potential as antimicrobial agents. [] Similarly, the second paper examines anthranilamides, also incorporating this structure, for their potential use in treating neurodegenerative diseases. [] This suggests that this compound derivatives might serve as promising building blocks for developing novel therapeutics.

Q2: How do the structural variations within the studied compounds relate to their biological activity?

A2: The research emphasizes the importance of structure-activity relationships (SAR). [, ] The first paper, for instance, investigates how different substituents on the 1-benzyl(4′-nitrobenzyl)-2-methyl-3-alkyl(aryl)-4(3h)quinazolinonium perchlorate core structure influence biological activity. [] This suggests that even small modifications to the this compound scaffold could significantly impact the compound's interaction with its target and, consequently, its biological effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。